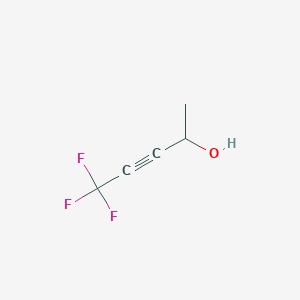
5,5,5-Trifluoropent-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-Trifluoropent-3-yn-2-ol is an organofluorine compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentynol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoropent-3-yn-2-ol typically involves the reaction of trifluoromethyl ketones with suitable reagents. One common method includes the use of n-butyllithium (n-BuLi) and diisopropylamine in tetrahydrofuran (THF) at low temperatures, followed by the addition of the ketone . This reaction sequence allows for the formation of the desired trifluoromethylated alcohol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,5-Trifluoropent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alkenes, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,5,5-Trifluoropent-3-yn-2-ol has several applications in scientific research:
Biology: Its derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: The compound and its analogues are explored for their potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Wirkmechanismus
The mechanism by which 5,5,5-Trifluoropent-3-yn-2-ol exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The specific pathways involved depend on the particular application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5,5-Trifluoro-2-methylpent-3-yn-2-ol: A closely related compound with a similar structure but with a methyl group at the second carbon.
5,5,5-Trifluoropent-3-yn-2-one: Another related compound where the alcohol group is replaced by a ketone.
Uniqueness
5,5,5-Trifluoropent-3-yn-2-ol is unique due to its specific combination of a trifluoromethyl group and a terminal alkyne, which imparts distinct reactivity and stability compared to other fluorinated compounds.
Eigenschaften
CAS-Nummer |
124550-97-6 |
|---|---|
Molekularformel |
C5H5F3O |
Molekulargewicht |
138.09 g/mol |
IUPAC-Name |
5,5,5-trifluoropent-3-yn-2-ol |
InChI |
InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h4,9H,1H3 |
InChI-Schlüssel |
UHGWURGSCDBZRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


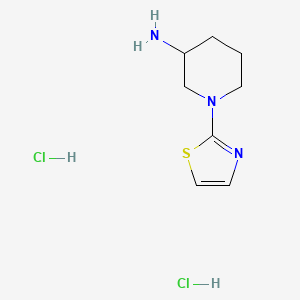
![3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15297184.png)
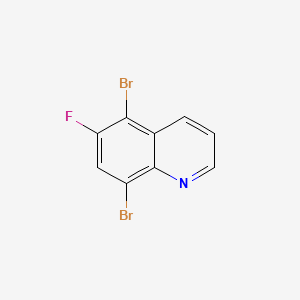
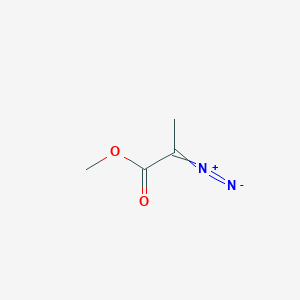
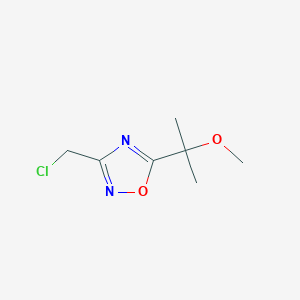
![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)
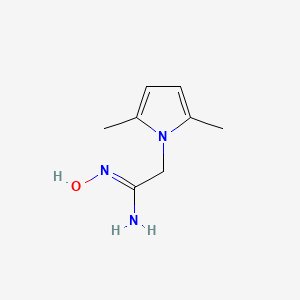

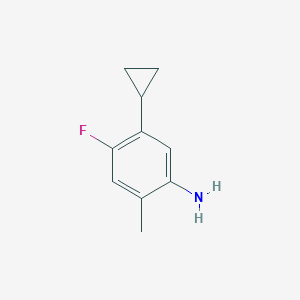
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)
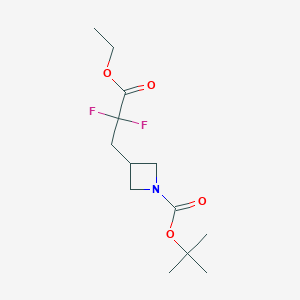
![Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15297240.png)
![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)
![[1-(Aminomethyl)cyclohexyl]acetaldehyde](/img/structure/B15297265.png)
